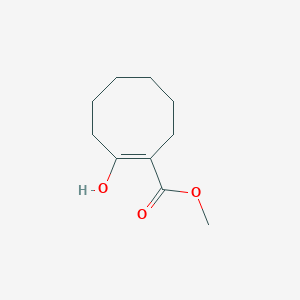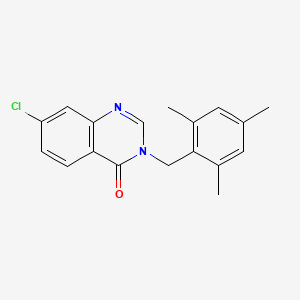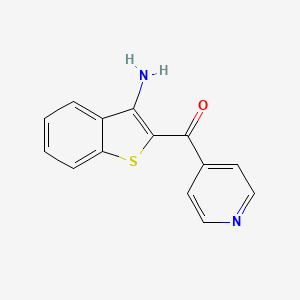
Methyl 2-hydroxy-1-cyclooctene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-1-cyclooctene-1-carboxylate is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.237 g/mol . This compound is characterized by a cyclooctene ring with a hydroxyl group and a carboxylate ester group attached. It is used in various chemical research and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-1-cyclooctene-1-carboxylate typically involves the reaction of cyclooctene with appropriate reagents to introduce the hydroxyl and carboxylate ester groups. One common method involves the hydroxylation of cyclooctene followed by esterification with methanol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-1-cyclooctene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclooctene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-1-cyclooctene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-1-cyclooctene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-cyclopentene-1-carboxylate
- Methyl 5-hydroxy-1-cyclohexene-1-carboxylate
- Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
methyl (1Z)-2-hydroxycyclooctene-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h11H,2-7H2,1H3/b9-8- |
InChI-Schlüssel |
VBGCULVJYWQOPM-HJWRWDBZSA-N |
Isomerische SMILES |
COC(=O)/C/1=C(/CCCCCC1)\O |
Kanonische SMILES |
COC(=O)C1=C(CCCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride](/img/structure/B11939534.png)
![N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine](/img/structure/B11939538.png)








![[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11939587.png)


